molecular formula C7H7N3S B567128 N-methylthieno[2,3-d]pyrimidin-2-amine CAS No. 1263282-74-1

N-methylthieno[2,3-d]pyrimidin-2-amine

Cat. No.: B567128
CAS No.: 1263282-74-1
M. Wt: 165.214
InChI Key: RFQXXPLUFLYOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylthieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylthieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide. The synthesis proceeds through three main steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methylthieno[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery
N-methylthieno[2,3-d]pyrimidin-2-amine is primarily recognized for its potential in drug discovery. It serves as a precursor for synthesizing various anticancer agents and other therapeutics targeting diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with specific molecular targets has been a focal point in developing new therapies.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 0.045 μM against MCF-7 cells. This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance its anticancer properties .

Biological Studies

Mechanism of Action
The mechanism of action involves the compound's interaction with various biological pathways. For instance, derivatives have shown inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival . Compounds derived from this compound have been designed to target specific isoforms of PI3K, demonstrating promising results in inhibiting cancer cell growth.

Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
VIbMCF-70.045PI3K inhibition
4MDA-MB-2310.11Cell cycle arrest
3A5490.045Induction of apoptosis

Synthesis of Derivatives

Diversity in Synthesis
The synthesis of this compound derivatives has been achieved through various methods, including microwave-assisted synthesis and combinatorial chemistry techniques. These approaches enable the rapid generation of diverse compound libraries for screening biological activity.

Table 2: Synthesis Methods for Thieno[2,3-d]pyrimidine Derivatives

MethodDescriptionYield (%)
Microwave synthesisRapid heating leading to higher yields85
Combinatorial chemistryParallel synthesis of multiple derivatives>90

Antimicrobial Properties
In addition to anticancer activity, this compound derivatives have demonstrated antimicrobial effects against various bacterial strains. For example, compounds synthesized using Gewald reaction exhibited moderate to good antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2dStaphylococcus aureus32 μg/mL
3gEscherichia coli64 μg/mL

Conclusion and Future Directions

This compound holds considerable promise in medicinal chemistry and biological research due to its diverse applications ranging from anticancer drug development to antimicrobial studies. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in treating other diseases.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyridine ring, known for its anticancer properties.

    Thieno[3,2-d]pyrimidine: A structural isomer with different biological activities.

Uniqueness

N-methylthieno[2,3-d]pyrimidin-2-amine stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets like PI3K. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .

Biological Activity

N-methylthieno[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a thieno[2,3-d]pyrimidine core, which is known for its potential as a pharmacophore in drug design. The synthesis typically involves multi-step processes that modify the thienopyrimidine structure to enhance biological activity. For instance, one study reported the synthesis of several derivatives through microwave-assisted methods, which significantly improved yields and reduced reaction times .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit potent activity against both Gram-positive and Gram-negative bacteria. In particular, compounds have shown effectiveness against multi-drug resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci) .

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundMIC (mg/L)Activity Against
Compound 12–16MRSA
Compound 216–32Gram-negative strains
This compoundNot specifiedUnder investigation

The mechanism of action for these compounds remains largely unknown; however, they are hypothesized to inhibit bacterial folate-utilizing enzymes, similar to established antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that certain derivatives possess significant anti-proliferative effects against breast cancer models, particularly MDA-MB-231 and MCF-7 cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)Selectivity Index
Compound 3MDA-MB-23113.42High
This compoundMCF-752.56Moderate

In one study, this compound exhibited an IC50 value of approximately 52.56 μg/mL against MDA-MB-231 cells, indicating a moderate level of cytotoxicity . The selectivity for cancer cells over normal cells suggests potential for therapeutic applications while minimizing side effects.

Case Studies and Research Findings

Several case studies have highlighted the promising biological activities associated with this compound:

  • Antibacterial Efficacy : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their antibacterial efficacy against resistant strains. One compound demonstrated potent activity with minimal cytotoxicity towards mammalian cells .
  • Antitumor Properties : Research focused on the effects of thienopyrimidines on breast cancer cells revealed that compounds with specific substitutions exhibited enhanced anti-tumor activity compared to standard treatments like Gefitinib .

Properties

IUPAC Name

N-methylthieno[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQXXPLUFLYOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.